Linuron-d6

Description

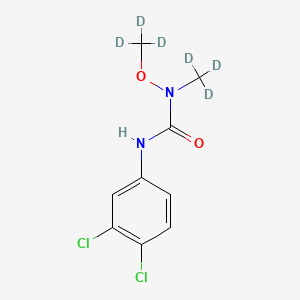

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJMBINCVNINCA-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028040 | |

| Record name | Linuron-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219804-76-8 | |

| Record name | Linuron-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Linuron-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and relevant biological interactions of Linuron-d6. This deuterated analog of the herbicide Linuron serves as a critical internal standard for the accurate quantification of Linuron in various environmental and biological matrices.

Core Chemical and Physical Properties

Linuron-d6, the deuterium-labeled form of Linuron, is essential for precise analytical studies due to its mass shift, while retaining similar chemical and physical characteristics to the parent compound.[1] Below is a summary of its key properties.

Physicochemical Properties of Linuron-d6

| Property | Value | Reference |

| IUPAC Name | 3-(3,4-dichlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea | [2][] |

| CAS Number | 1219804-76-8 | [4] |

| Molecular Formula | C₉H₄D₆Cl₂N₂O₂ | [4] |

| Molecular Weight | 255.13 g/mol | |

| Canonical SMILES | CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC | |

| Isomeric SMILES | [2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC([2H])([2H])[2H] | |

| Appearance | White to off-white solid/crystalline solid | |

| Purity | >98% | |

| Isotopic Enrichment | 99 atom % D | |

| Storage Conditions | Store at room temperature. | |

| Stability | Stable under recommended storage conditions. Should be re-analyzed after three years for chemical purity. |

Physicochemical Properties of Linuron (Unlabeled)

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀Cl₂N₂O₂ | |

| Molecular Weight | 249.09 g/mol | |

| Melting Point | 93-94 °C | |

| Water Solubility | 75 mg/L | |

| Log P (Octanol/Water Partition Coefficient) | 3.2 | |

| Solubility | Readily soluble in dimethylformamide, chloroform, and diethyl ether. Moderately soluble in aromatic hydrocarbons. Sparingly soluble in aliphatic hydrocarbons. In acetone 500, benzene 150, ethanol 150, xylene 130, n-heptane 15 (all in g/kg at 25 °C). |

Biological Activity and Mechanism of Action

Linuron and its deuterated form, Linuron-d6, are selective herbicides that primarily act by inhibiting photosynthesis. The mode of action involves the blockage of electron transport in photosystem II, a key component of the photosynthetic process in plants.

In addition to its herbicidal activity, Linuron has been identified as a competitive antagonist of the androgen receptor (AR) with a Ki of 100 μM. This endocrine-disrupting activity has led to studies on its reproductive toxicity in animals.

Experimental Protocols: Quantification of Linuron using Linuron-d6

Linuron-d6 is widely employed as an internal standard in analytical methods for the determination of Linuron residues in environmental samples such as soil and water. The following is a generalized experimental protocol based on common methodologies like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

For Soil Samples (based on QuEChERS and other extraction methods):

-

Homogenization: Weigh 15.0 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Hydration: Add 5 mL of Milli-Q water and vortex for 30 seconds.

-

Fortification: Spike the sample with a known concentration of Linuron-d6 internal standard solution.

-

Extraction: Add 15 mL of a saturated calcium hydroxide solution (pH 12.3) and 15 mL of acetonitrile. Vortex for 30 seconds.

-

Salting Out: Add 6.0 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride. Vortex for another 30 seconds.

-

Centrifugation: Centrifuge the tubes at 3700 rpm for 7 minutes to separate the phases.

-

Dilution: Take a 1.0 mL aliquot of the supernatant (acetonitrile layer) and dilute it 1:1 (v/v) with the mobile phase for LC-MS/MS analysis.

For Water Samples (based on Solid-Phase Extraction - SPE):

-

Filtration: Filter water samples through a 0.7-µm glass fiber filter.

-

Acidification: Acidify the filtered sample to a pH of 3.0 with a 10% v/v formic acid solution.

-

Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (6 mL / 200 mg) by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load 300 mL of the water sample onto the SPE cartridge.

-

Washing: Rinse the cartridge with 3 mL of ultrapure water.

-

Drying: Dry the cartridge under vacuum.

-

Elution: Elute the analytes with 3 mL of a methanol:ethyl acetate (70:30 v/v) mixture.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C and reconstitute the residue in 1 mL of a methanol/water (50/50 v/v) mixture prior to LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

LC System: Agilent 1200 or equivalent.

-

Column: Reversed-phase C18 analytical column (e.g., ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient Elution: A suitable gradient to separate Linuron from matrix interferences.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Linuron and Linuron-d6.

-

Visualizations

Experimental Workflow for Linuron Analysis

Caption: Workflow for the analysis of Linuron using Linuron-d6 as an internal standard.

Logical Relationship of Linuron's Herbicidal Action

References

Linuron-d6 CAS number and molecular weight

Introduction: Linuron-d6 is the deuterated form of Linuron, a phenylurea herbicide used to control the growth of grasses and weeds in various agricultural applications. As a stable isotope-labeled compound, Linuron-d6 serves as an internal standard for quantitative analysis in research and environmental monitoring. Its use in mass spectrometry and chromatography allows for precise and accurate measurement of Linuron levels in various matrices.

This document provides core technical specifications for Linuron-d6, specifically its Chemical Abstracts Service (CAS) number and molecular weight.

Core Compound Properties

| Parameter | Value |

| CAS Number | 1219804-76-8[1][2][][4][5] |

| Molecular Weight | 255.13 g/mol |

| Molecular Formula | C₉H₄D₆Cl₂N₂O₂ |

As a large language model, I am unable to provide detailed experimental protocols or generate visualizations such as signaling pathways or experimental workflows using Graphviz (DOT language). The creation of such content requires access to and interpretation of specific experimental data and methodologies which is beyond my current capabilities. For detailed experimental procedures, it is recommended to consult peer-reviewed scientific literature and established laboratory protocols.

References

In-Depth Technical Guide: Synthesis and Purification of Linuron-d6

This guide provides a comprehensive overview of the synthesis and purification of Linuron-d6, an isotopically labeled internal standard crucial for the accurate quantification of the herbicide Linuron in various matrices. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and drug development.

Linuron-d6 is primarily utilized in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS), to correct for matrix effects and variations in sample preparation and instrument response, ensuring reliable and precise measurement of Linuron residues.

Physicochemical Properties and Data

A summary of the key physicochemical properties of Linuron-d6 is presented in the table below. This information is essential for its handling, storage, and application as a certified reference material.

| Property | Value | Reference |

| CAS Number | 1219804-76-8 | [1][2][3] |

| Molecular Formula | C₉H₄D₆Cl₂N₂O₂ | |

| Molecular Weight | 255.12 g/mol | |

| Appearance | Typically supplied as a solution in a certified organic solvent | [1][4] |

| Standard Concentration | Commonly 100 µg/mL in Acetonitrile | |

| Storage Conditions | Recommended storage at 10°C or colder | |

| Primary Application | Labeled Pesticide Residue Internal Standard for Food and Environmental Analysis |

Proposed Synthesis of Linuron-d6

Experimental Workflow

The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the deuterated reactant followed by the final coupling reaction to form Linuron-d6.

Caption: Proposed synthetic workflow for Linuron-d6.

Stage 1: Synthesis of N,O-dimethylhydroxylamine-d6

The key to synthesizing Linuron-d6 is the preparation of the deuterated intermediate, N,O-dimethylhydroxylamine-d6. A general method for the non-deuterated analogue involves the reaction of ethyl chloroformate with hydroxylamine, followed by methylation. To introduce the deuterium labels, a deuterated methylating agent must be used.

Experimental Protocol:

-

Formation of Ethyl N-hydroxycarbamate: In a reaction vessel, hydroxylamine (or its salt) is reacted with ethyl chloroformate in the presence of a base (e.g., sodium hydroxide) to yield ethyl N-hydroxycarbamate. The reaction is typically carried out at a controlled temperature to avoid side reactions.

-

Deuteromethylation: The resulting ethyl N-hydroxycarbamate is then subjected to methylation using a deuterated methylating agent such as deuterated dimethyl sulfate ((CD₃)₂SO₄) or deuteromethyl iodide (CD₃I) in the presence of a base. This step introduces the two trideuteriomethyl (-CD₃) groups, forming ethyl N-(methoxy-d3)-N-(methyl-d3)carbamate.

-

Hydrolysis: The deuterated carbamate intermediate is subsequently hydrolyzed under acidic conditions (e.g., using hydrochloric acid) to cleave the ethyl carbonate group, yielding N,O-dimethylhydroxylamine-d6, which can be isolated as its hydrochloride salt.

Stage 2: Synthesis of 3,4-Dichlorophenyl isocyanate

The second key reactant is 3,4-dichlorophenyl isocyanate. This is a commercially available chemical but can also be synthesized in the laboratory.

Experimental Protocol:

-

Phosgenation of 3,4-Dichloroaniline: 3,4-dichloroaniline is reacted with phosgene (or a phosgene equivalent like diphosgene or triphosgene) in an inert solvent (e.g., toluene, chlorobenzene). The reaction is typically performed in a two-stage temperature process, starting at a lower temperature and then heating to drive the reaction to completion. This method effectively converts the amine group into an isocyanate group.

-

Purification: The resulting 3,4-dichlorophenyl isocyanate is purified by distillation under reduced pressure to remove the solvent and any by-products.

Stage 3: Final Coupling Reaction to Synthesize Linuron-d6

The final step involves the coupling of the two synthesized intermediates.

Experimental Protocol:

-

Reaction: 3,4-dichlorophenyl isocyanate is reacted with N,O-dimethylhydroxylamine-d6 (or its free base form) in an anhydrous, inert solvent. The reaction is an addition of the hydroxylamine to the isocyanate group to form the urea linkage.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to ensure completion.

-

Work-up: Upon completion, the reaction mixture is worked up to remove any unreacted starting materials and by-products. This may involve washing with aqueous solutions to remove any salts and then drying the organic phase.

Purification of Linuron-d6

The final purification of Linuron-d6 is critical to ensure its suitability as a certified reference material.

Experimental Protocol:

-

Chromatography: The crude product is typically purified using column chromatography on silica gel. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the desired product from any impurities.

-

Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent system to obtain a highly pure crystalline product.

-

Characterization and Purity Assessment: The final product's identity and purity are confirmed using various analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of six deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of protonated methyl and methoxy groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

-

Alternative Synthetic Route

An alternative synthesis for Linuron has been reported which could potentially be adapted for the synthesis of Linuron-d6. This method involves the reaction of 3,4-dichlorophenyl hydroxyurea with methyl chloride.

Proposed Adaptation for Linuron-d6:

-

Synthesis of 3,4-Dichlorophenyl hydroxyurea: This intermediate can be prepared from 3,4-dichloroaniline.

-

Deuteromethylation: The 3,4-dichlorophenyl hydroxyurea could then be reacted with a deuterated methylating agent such as deuteromethyl chloride (CD₃Cl) in the presence of a base to introduce one of the deuterated methyl groups. A subsequent deuteromethylation step would be required to introduce the second deuterated methyl group.

This alternative route may present different challenges in terms of regioselectivity and reaction conditions but offers a potential pathway that avoids the use of phosgene.

Logical Relationship of Synthetic Steps

The synthesis of Linuron-d6 follows a logical progression from readily available starting materials to the final isotopically labeled product.

Caption: Logical flow of the Linuron-d6 synthesis process.

This in-depth guide provides a robust framework for the synthesis and purification of Linuron-d6. Researchers and scientists can utilize this information to develop detailed laboratory protocols for the production of this essential analytical standard.

References

- 1. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]

- 2. US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents [patents.google.com]

- 3. 3,4-Dichlorophenyl isocyanate 97% | 102-36-3 [sigmaaldrich.com]

- 4. Method for continuously preparing 3,4-dichlorophenyl isocyanate - Eureka | Patsnap [eureka.patsnap.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Linuron-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties, analytical methodologies, and metabolic pathways of Linuron-d6. The information is curated for professionals in research and development who require precise and reliable data for their work. Linuron-d6 is the deuterated form of Linuron, a phenylurea herbicide.[1] It is widely used as an internal standard in analytical and pharmacokinetic research due to the stability of its deuterium labels, which allows for accurate quantification in mass spectrometry and liquid chromatography.[2]

Core Physical and Chemical Properties

The fundamental properties of Linuron-d6 are summarized below. This data is essential for understanding its behavior in various experimental and environmental settings.

| Property | Value | Source(s) |

| IUPAC Name | 3-(3,4-dichlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea | [2][3] |

| Synonyms | Linuron D6 (methyl D3 methoxy D3), Afalon-d6, Lorox-d6, Methoxydiuron-d6 | [3] |

| CAS Number | 1219804-76-8 | |

| Molecular Formula | C₉H₄D₆Cl₂N₂O₂ | |

| Molecular Weight | 255.13 g/mol | |

| Physical State | Solid, Crystalline | |

| Color | White to off-white | |

| Melting Point | 93 - 94 °C | |

| Water Solubility | 75 mg/L | |

| Partition Coefficient | log Pow: 3.2 | |

| Isotopic Enrichment | ≥ 98 atom % D | |

| Storage Conditions | Store at room temperature. Stable under recommended conditions. |

Mechanism of Action & Biological Interactions

Linuron acts primarily by inhibiting photosynthesis in susceptible plants by disrupting electron transport in photosystem II. It is also recognized as an endocrine disruptor, functioning as a competitive androgen receptor (AR) antagonist with a Ki of 100 μM. Its metabolite, 3,4-dichloroaniline (DCA), is considered more toxic than the parent compound. Both Linuron and DCA are neurotoxic and can cross the blood-brain barrier.

Experimental Protocols: Analytical Determination in Soil

A validated analytical method exists for the determination of Linuron, its non-deuterated counterpart Diuron, and their relevant metabolites in soil. This method is designed to support field studies and has been validated across a broad range of soil types.

Objective: To achieve a limit of quantitation (LOQ) of 0.010 mg/kg (ppm) for each analyte.

Methodology:

-

Extraction: Soil subsamples are extracted using Accelerated Solvent Extraction (ASE) at elevated pressure and temperature. The extraction solution is a mixture of methanol and aqueous 0.3% formic acid with a 0.1% nonionic surfactant (9/1, v/v).

-

Sample Preparation: An aliquot of the extract is taken, and the methanol is evaporated. The remaining aqueous extract is then diluted and filtered prior to analysis. This purification process is minimal due to the high sensitivity and specificity of the analytical technique.

-

Analysis: The prepared samples are analyzed using a reverse-phase High-Performance Liquid Chromatography (HPLC) system online with a tandem mass spectrometry (LC/MS/MS) system. An electrospray interface (ESI) operating in positive ion mode is used.

-

Quantitation and Confirmation: Quantitation is performed using the total ion chromatogram (TIC) from monitoring two specific mass-to-charge ratio (m/z) transitions for each analyte. The relative abundance of the two fragment ions provides confirmatory evidence for the presence of the analyte. Linuron-d6 is an ideal internal standard for this type of analysis to correct for matrix effects and variations in instrument response.

Metabolic Pathways

The primary route of Linuron biodegradation in the environment is initiated by microbial activity. Organisms like Variovorax sp. strain SRS16 are known to efficiently degrade Linuron, using it as a source of carbon and nitrogen.

The degradation pathway is proposed to begin with a hydrolytic attack on the amide bond of the urea side chain. This initial step is catalyzed by an amidase, such as LibA, which cleaves Linuron into 3,4-dichloroaniline (DCA) and N,O-dimethylhydroxylamine (N,O-DMHA). The key intermediate, 3,4-DCA, is subsequently deoxygenated to 4,5-dichlorocatechol. This molecule is further metabolized via a modified ortho-cleavage pathway, ultimately breaking down the aromatic ring and feeding the resulting components, like oxoadipate, into the Krebs cycle.

Safety and Hazards

Linuron-d6 and its parent compound are classified with several health hazards. It is harmful if swallowed (Acute Tox. 4) and is suspected of causing cancer (Carc. 2). Furthermore, it may damage fertility or the unborn child (Repr. 1B) and may cause damage to organs through prolonged or repeated exposure (STOT RE 2). In aquatic environments, it is classified as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1). Standard personal protective equipment, including gloves, safety glasses, and protective clothing, should be worn when handling this compound.

References

Commercial Suppliers and Technical Guide for Linuron-d6

This technical guide provides an in-depth overview of Linuron-d6, a deuterated analog of the herbicide Linuron. It is intended for researchers, scientists, and professionals in drug development and environmental analysis. This document outlines commercial suppliers, quantitative specifications, and common applications, including a detailed experimental protocol for its use as an internal standard.

Introduction to Linuron-d6

Linuron-d6 is a stable isotope-labeled version of Linuron, where six hydrogen atoms on the methoxy and methyl groups have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis of Linuron in various matrices using mass spectrometry-based methods.[1][2][] The primary application of Linuron-d6 is in analytical chemistry, particularly for residue analysis in environmental and food samples, where it helps to correct for matrix effects and variations in sample preparation and instrument response.[4][5]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer Linuron-d6, typically as a certified reference material (CRM) in solution or as a neat solid. The following tables summarize the available products and their key quantitative specifications.

Table 1: Commercial Suppliers of Linuron-d6

| Supplier | Website | Notes |

| Restek | --INVALID-LINK-- | Offers Linuron-d6 as a certified reference material in acetonitrile. |

| LGC Standards | --INVALID-LINK-- | Provides Linuron-d6 as a reference material. |

| CDN Isotopes | --INVALID-LINK-- | Supplies Linuron-d6 as a neat solid with high isotopic enrichment. |

| MedchemExpress | --INVALID-LINK-- | Offers Linuron-d6 in various quantities for research use. |

| Veeprho | --INVALID-LINK-- | Provides Linuron-d6 as a deuterium-labeled analog for analytical and pharmacokinetic research. |

| BOC Sciences | --INVALID-LINK-- | Supplies Linuron-d6 as a labeled analog of the restricted-use pesticide Linuron. |

| ZeptoMetrix (distributes Chiron) | --INVALID-LINK-- | Offers Linuron-d6 (dimethyl-d6) from the Chiron brand. |

| HPC Standards Inc. | --INVALID-LINK-- | Supplies D6-Linuron. |

Table 2: Quantitative Specifications of Commercial Linuron-d6 Products

| Supplier/Brand | Product Format | Concentration/Quantity | Purity/Isotopic Enrichment | CAS Number |

| Restek | Solution in Acetonitrile | 100 µg/mL | Certified Reference Material | 1219804-76-8 |

| LGC Standards | Solid | 10 mg | Not specified | Not specified |

| CDN Isotopes | Solid | 5 mg, 10 mg | 99 atom % D | 1219804-76-8 |

| MedchemExpress | Solid | 1 mg, 5 mg, 10 mg | 99.76% | 1219804-76-8 |

| Chiron (via ZeptoMetrix) | Solution | 100 µg/mL | Raw Material 94.5% min | 1219804-76-8 |

| BOC Sciences | Solid | Not specified | >95% | 1219804-76-8 |

Experimental Protocol: Quantification of Linuron in Soil Samples using LC-MS/MS with Linuron-d6 Internal Standard

This section details a representative experimental protocol for the analysis of Linuron in soil samples, adapted from established environmental chemistry methods. Linuron-d6 is used as an internal standard to ensure accuracy and precision.

Reagents and Materials

-

Linuron analytical standard

-

Linuron-d6 internal standard solution (e.g., 100 µg/mL in acetonitrile)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Deionized water

-

Soil samples

-

Accelerated Solvent Extractor (ASE)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation and Extraction

-

Weigh 10-25 g of the soil sample into an ASE cell.

-

Fortify the sample with a known amount of Linuron-d6 internal standard solution.

-

The extraction solvent is a mixture of methanol and aqueous 0.3% formic acid.

-

Perform accelerated solvent extraction at elevated temperature and pressure.

-

Collect the extract and evaporate the methanol from an aliquot.

-

Dilute the remaining aqueous extract with deionized water and filter it prior to analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion electrospray mode.

-

Monitor the MS/MS transitions for both Linuron and Linuron-d6. The specific transitions will depend on the instrument, but will involve the fragmentation of the respective parent ions.

-

-

Quantification:

-

Quantify Linuron using the ratio of the peak area of the analyte to the peak area of the Linuron-d6 internal standard.

-

Prepare a calibration curve using a series of standards containing known concentrations of Linuron and a constant concentration of Linuron-d6.

-

Visualizations

Analytical Workflow for Linuron Quantification

The following diagram illustrates the general workflow for the quantification of Linuron in environmental samples using an internal standard.

Signaling Pathway: Linuron's Mode of Action as a Photosystem II Inhibitor

Linuron is a herbicide that acts by inhibiting photosynthesis in target plants. The following diagram illustrates this inhibitory pathway.

Signaling Pathway: Linuron as an Androgen Receptor Antagonist

In addition to its herbicidal activity, Linuron has been identified as an endocrine disruptor that can act as a competitive antagonist of the androgen receptor (AR). This can lead to reproductive toxicity in animals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 4. thamesrestek.co.uk [thamesrestek.co.uk]

- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Linuron-d6 as an Internal Standard

Introduction: The Gold Standard of Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within regulated environments such as drug development and environmental monitoring, the demand for precision and accuracy is absolute. Quantitative analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique. However, its accuracy can be compromised by several factors, including variability in sample preparation, instrument response, and matrix effects.

To counteract these sources of error, an internal standard (IS) is incorporated into the analytical workflow. The ideal internal standard is a compound that behaves identically to the analyte of interest throughout the entire analytical process but is distinguishable by the detector. Stable Isotope-Labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" for this purpose.

This technical guide provides an in-depth exploration of the mechanism of action of Linuron-d6 as an internal standard for the quantitative analysis of linuron, a phenylurea herbicide. It is crucial to distinguish its analytical mechanism from its biological mechanism of action; while linuron's biological effect is the inhibition of photosynthesis in plants, its role as an internal standard is based on the principles of isotope dilution mass spectrometry (IDMS).[1]

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The use of Linuron-d6 as an internal standard is a direct application of Isotope Dilution Mass Spectrometry (IDMS), a definitive analytical technique for achieving the highest level of accuracy. The fundamental principle involves adding a known quantity of an isotopically enriched standard (Linuron-d6) to the sample before any processing steps.

Linuron-d6 is structurally identical to linuron, except that six hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass has a negligible effect on the physicochemical properties of the molecule but allows it to be differentiated from the native linuron by the mass spectrometer.

The mechanism of action as an internal standard can be broken down into the following key points:

-

Chemical Mimicry : Because Linuron-d6 is chemically and physically almost identical to linuron, it co-elutes during chromatography and experiences the same behavior during all sample handling steps (e.g., extraction, evaporation, reconstitution).

-

Correction for Sample Loss : Any physical loss of the analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the internal standard.

-

Compensation for Matrix Effects : In complex biological or environmental matrices, other co-extracted compounds can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results. Since Linuron-d6 has the same ionization efficiency and is affected by these matrix components in the same way as linuron, it effectively cancels out this variability.

-

Ratio-Based Quantification : The final concentration is not determined by the absolute signal intensity of the analyte, but by the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant regardless of sample loss or matrix-induced signal fluctuation, ensuring a robust and accurate measurement.

Data Presentation: Quantitative Performance

The use of a deuterated internal standard like Linuron-d6 significantly improves method performance. The following tables summarize typical parameters and performance data for the analysis of linuron.

Table 1: Physicochemical Properties of Linuron and Linuron-d6

| Compound | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |

| Linuron | C₉H₁₀Cl₂N₂O₂ | 249.09 | 330-55-2 |

| Linuron-d6 | C ₉H₄D₆Cl₂N₂O₂ | 255.13 | 1219804-76-8 |

Table 2: Illustrative LC-MS/MS Parameters for Analysis

Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the compounds. Two distinct mass transitions are typically monitored for each compound—one for quantification and one for confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Linuron | 249.1 | 160.0 | 182.1 | 18 |

| Linuron-d6 | 255.1 | 166.0 | 188.1 | 18 |

| Note: Parameters are illustrative and require optimization for specific instrumentation. Linuron transitions are based on published data.[2] Linuron-d6 transitions are predicted based on the mass shift. |

Table 3: Method Performance Data: Recovery in Chamomile Matrix

This table presents recovery data from a validated method for linuron in a complex plant matrix using a deuterated internal standard. High and consistent recovery across different concentration levels demonstrates the effectiveness of the internal standard in correcting for analytical variability.

| Spiked Concentration (mg/kg) | Number of Replicates (n) | Average Recovery (%) | Relative Standard Deviation (RSD %) |

| 0.10 | 5 | 94.3 | 4.5 |

| 0.25 | 5 | 92.1 | 3.8 |

| 0.50 | 5 | 95.5 | 2.1 |

| Data adapted from a study on linuron in chamomile using a deuterated internal standard.[1] |

Experimental Protocols

A detailed methodology is critical for reproducible results. The following is a representative protocol for the analysis of linuron in a solid matrix (e.g., food, soil) using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][4]

4.1 Sample Preparation: QuEChERS Extraction

-

Homogenization : Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking : Add 100 µL of a 10 µg/mL Linuron-d6 working solution in acetonitrile to the sample.

-

Hydration : Add 10 mL of water and vortex for 30 seconds to hydrate the sample.

-

Solvent Extraction : Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

-

Salting Out : Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

-

Centrifugation : Centrifuge the tube at ≥4000 rpm for 5 minutes.

4.2 Sample Cleanup: Dispersive Solid-Phase Extraction (d-SPE)

-

Aliquot Transfer : Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA)).

-

Cleanup : Vortex the tube for 30 seconds to facilitate the cleanup process, where PSA removes interfering matrix components.

-

Final Centrifugation : Centrifuge at high speed (e.g., ≥10,000 rpm) for 5 minutes.

-

Final Extract : Carefully collect the supernatant, filter if necessary, and transfer to an autosampler vial for analysis.

4.3 LC-MS/MS Analysis

-

LC Column : C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A : Water with 0.1% Formic Acid.

-

Mobile Phase B : Methanol with 0.1% Formic Acid.

-

Flow Rate : 0.4 mL/min.

-

Gradient : A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions for re-equilibration.

-

Injection Volume : 5 µL.

-

Ionization Source : Electrospray Ionization (ESI), Positive Mode.

-

Detection : Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 2.

Visualizations: Workflows and Principles

Diagrams are essential for visualizing the workflow and the underlying principles of internal standard correction.

Caption: Experimental workflow for quantitative analysis using Linuron-d6.

Caption: How the analyte/IS ratio corrects for analytical variability.

Conclusion

Linuron-d6 operates as an internal standard through the robust principle of isotope dilution. Its mechanism is not biological but analytical, serving as a near-perfect chemical mimic of the target analyte, linuron. By compensating for variations in sample recovery and matrix effects, its use allows for the highly accurate, precise, and reliable quantification required in research, clinical, and regulatory settings. The integration of deuterated internal standards like Linuron-d6 into LC-MS/MS workflows is an indispensable strategy for generating high-quality quantitative data from complex matrices.

References

Solubility Profile of Linuron-d6 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Linuron-d6 in various organic solvents. Given the limited direct experimental data on the deuterated form, this document leverages the extensively documented solubility of Linuron as a reliable surrogate. The physical and chemical properties of isotopically labeled compounds are generally very similar to their non-labeled counterparts, making Linuron's solubility data a strong proxy for Linuron-d6 for most practical applications in research and development.

Core Data Presentation

The solubility of a compound is a critical parameter in a wide range of scientific applications, including analytical method development, formulation science, and environmental fate studies. The following table summarizes the quantitative solubility of Linuron in several common organic solvents.

| Organic Solvent | Temperature (°C) | Solubility (g/kg of solvent) | Solubility (g/L of solvent) |

| Acetone | 25 | 500 | ~395 |

| Benzene | 25 | 150 | ~132 |

| Ethanol | 25 | 150 | ~118 |

| Xylene | 25 | 130 | ~113 |

| n-Heptane | 25 | 15 | ~10 |

Note: g/L values are estimated based on the density of the respective solvents at or near 25°C.

In addition to the quantitative data, qualitative solubility information indicates that Linuron is readily soluble in dimethylformamide (DMF), chloroform, and diethyl ether. It is moderately soluble in aromatic hydrocarbons and sparingly soluble in aliphatic hydrocarbons[1]. For instance, in Dimethyl Sulfoxide (DMSO), the solubility is reported to be high, at 100 mg/mL[2][3][4].

Experimental Protocols: Determining Solubility via the Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent. The following protocol outlines the general steps for this procedure.

Objective: To determine the saturation concentration of a solute (Linuron-d6) in an organic solvent at a specified temperature.

Materials:

-

Linuron-d6 (solid, crystalline form)

-

Organic solvent of interest (e.g., acetone, ethanol)

-

Glass flasks or vials with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid Linuron-d6 to a flask containing the organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This may take several hours to a day.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of Linuron-d6 of known concentrations in the same organic solvent.

-

Analyze the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to generate a calibration curve.

-

Analyze the filtered saturated solution under the same conditions.

-

Determine the concentration of Linuron-d6 in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the concentration of Linuron-d6 in the saturated solution, typically in units of g/L or mg/mL.

-

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of Linuron-d6 in an organic solvent using the shake-flask method.

Caption: Workflow for determining the solubility of Linuron-d6.

References

Long-Term Storage and Stability of Linuron-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term storage, stability, and analytical methodologies for Linuron-d6. Given its critical role as an internal standard in analytical and pharmacokinetic studies, ensuring its integrity is paramount for accurate and reliable experimental outcomes. This document synthesizes manufacturer recommendations, data on the parent compound Linuron, and established protocols for stability testing of stable isotope-labeled compounds.

Recommended Storage Conditions and Stability

The stability of Linuron-d6 is highly dependent on its physical state (solid or in solution) and the storage temperature. Adherence to manufacturer-recommended conditions is crucial to ensure its chemical purity and isotopic integrity over time.

Table 1: Recommended Storage Conditions for Linuron-d6

| Form | Manufacturer/Supplier | Recommended Storage Temperature |

| Solid (Powder) | MedChemExpress | -20°C |

| CDN Isotopes | Room temperature | |

| BOC Sciences | -20°C | |

| In Solvent | ||

| (Acetonitrile) | Ibis Scientific | 10°C or colder |

| Restek | 10°C or colder | |

| (DMSO) | MedChemExpress | -80°C or -20°C |

Table 2: Shelf-Life and Stability of Linuron-d6

| Form | Storage Temperature | Stated Shelf-Life/Stability | Manufacturer/Supplier |

| Solid (Powder) | -20°C | 3 years | MedChemExpress |

| 4°C | 2 years | MedChemExpress | |

| Room Temperature | Re-analyze after 3 years | CDN Isotopes | |

| In Solvent | |||

| (Acetonitrile, 100 µg/mL) | 10°C or colder | Max: 31 months, Min: 6 months (on ship date) | Ibis Scientific |

| (DMSO) | -80°C | 6 months | MedChemExpress |

| -20°C | 1 month | MedChemExpress |

Potential Degradation Pathways

The most cited degradation pathway involves the enzymatic hydrolysis of the amide bond by microbial amidases, leading to the formation of 3,4-dichloroaniline (DCA) and N,O-dimethylhydroxylamine.[1][2] DCA is a more toxic and persistent intermediate, which is then further degraded. Hydrolysis can also be facilitated by acidic or alkaline conditions, particularly at elevated temperatures. Photodegradation in the presence of light is another significant pathway for Linuron.[3]

The deuterium labeling in Linuron-d6 is on the methoxy and methyl groups, which are cleaved during the initial hydrolysis step. While stable isotopes can sometimes influence the rate of metabolic processes (isotopic effect), the fundamental degradation pathway is expected to be analogous to that of unlabeled Linuron.

Figure 1: Proposed primary degradation pathway for Linuron-d6.

Experimental Protocol for Stability Assessment

This section outlines a generalized protocol for conducting a comprehensive long-term stability study of Linuron-d6, based on regulatory guidelines (e.g., ICH Q1A) and best practices for stable isotope-labeled internal standards.

Objective

To evaluate the stability of Linuron-d6 in both solid form and in solution under various storage conditions over an extended period, and to establish a re-test period or shelf-life.

Materials

-

Linuron-d6 (solid)

-

Solvents (e.g., Acetonitrile, DMSO, HPLC-grade)

-

Calibrators and Quality Control (QC) samples

-

Validated stability-indicating analytical method (e.g., LC-MS/MS)

Stability Study Design

3.3.1. Long-Term and Accelerated Stability Studies

-

Storage Conditions:

-

Long-Term: 2-8°C, -20°C, and room temperature (for solid).

-

Accelerated: 40°C with 75% relative humidity (as per ICH guidelines).

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Sample Preparation:

-

Prepare stock solutions of Linuron-d6 at a known concentration.

-

Prepare QC samples at low, medium, and high concentrations.

-

3.3.2. Forced Degradation (Stress Testing)

To identify potential degradation products and validate the stability-indicating nature of the analytical method, subject Linuron-d6 to the following stress conditions:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.

-

Alkaline Hydrolysis: e.g., 0.1 M NaOH at 60°C.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

Thermal Stress: e.g., 70°C.

Analytical Methodology

A validated stability-indicating method, typically High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), should be used.

-

Chromatographic Separation: To separate Linuron-d6 from any potential degradants.

-

Mass Spectrometric Detection: To quantify the parent compound and identify any degradation products.

-

Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and sensitivity.

Acceptance Criteria

-

The mean concentration of the stability samples should be within ±15% of the initial concentration.

-

No significant changes in chromatographic peak shape or purity.

-

No significant formation of degradation products.

-

Isotopic enrichment should remain stable.

References

Deconstructing the Linuron-d6 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a certified reference material like Linuron-d6 is a critical document. It provides the necessary assurance of the material's identity, purity, and concentration, which are fundamental for the accuracy and reliability of analytical data. This in-depth technical guide will dissect a typical CoA for Linuron-d6, explaining each section and the underlying experimental methodologies.

Linuron-d6, a deuterated analog of the herbicide Linuron, is primarily used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[1] Its chemical and physical properties closely mimic that of the non-labeled Linuron, allowing it to compensate for variations during sample preparation and analysis.[2]

Product Identification and General Information

A CoA begins with fundamental identifying information for the specific lot of material. This section typically includes:

| Parameter | Example Value | Significance |

| Product Name | Linuron-d6 | The common name of the certified reference material. |

| Chemical Name | 3-(3,4-Dichlorophenyl)-1-(methoxy-d3)-1-(methyl-d3)urea | The systematic chemical name, indicating the positions of the deuterium labels.[2] |

| CAS Number | 1219804-76-8 | A unique identifier assigned by the Chemical Abstracts Service.[3][4] |

| Molecular Formula | C₉H₄D₆Cl₂N₂O₂ | Represents the elemental composition, specifying the six deuterium atoms. |

| Molecular Weight | 255.13 g/mol | The mass of one mole of the substance, accounting for the heavier deuterium isotopes. |

| Lot Number | [Example] 123-45A | A unique identifier for a specific batch of the product, ensuring traceability. |

| Format | Neat Solid or Solution in Acetonitrile | Describes the physical state of the material. If a solution, the solvent is specified. |

| Concentration | [If applicable] 100 µg/mL | The certified concentration of the analyte in the solution. |

| Storage Conditions | 10°C or colder | Recommended temperature range to ensure the stability of the material. |

| Expiration Date | [Example] 2027-10-31 | The date until which the manufacturer guarantees the certified values. |

Certified Values and Uncertainties

This is the core of the CoA, presenting the quantitative data that certifies the reference material. The values are typically determined through rigorous testing and statistical analysis.

| Certified Property | Method(s) Used | Certified Value | Uncertainty |

| Chemical Purity | HPLC-UV, LC-MS | ≥99.0% | ± 0.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥98 atom % D | N/A |

| Concentration (for solutions) | Gravimetric Preparation & HPLC-UV | 100.0 µg/mL | ± 2.0 µg/mL |

| Identity | ¹H-NMR, Mass Spectrometry | Conforms to Structure | N/A |

Experimental Protocols

Detailed methodologies are crucial for understanding how the certified values were derived and for replicating or adapting the analysis in the user's laboratory.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of Linuron-d6 is assessed to quantify the percentage of the desired compound and to identify any impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water, often with a small amount of formic acid to improve peak shape.

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV absorbance at a wavelength where Linuron absorbs strongly, such as 247 nm.

-

Quantification : The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of Linuron-d6 and determining its isotopic purity.

-

Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Ionization Mode : Positive ion mode is typically used for Linuron.

-

Data Acquisition : Full scan mode to observe the molecular ion cluster.

-

Identity Confirmation : The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should match the theoretical exact mass of Linuron-d6.

-

Isotopic Enrichment : The relative intensities of the isotopic peaks in the mass spectrum are used to calculate the percentage of molecules that are fully deuterated. The contribution from the unlabeled (d0) form should be minimal.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR is used to confirm the structure of the molecule and to verify the positions of the deuterium labels.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent in which the sample is soluble, such as acetone-d6 or chloroform-d.

-

Analysis : The ¹H-NMR spectrum of Linuron-d6 will show the characteristic signals for the aromatic protons. The signals corresponding to the methoxy and methyl protons will be absent or significantly reduced in intensity, confirming the successful deuteration at these positions.

Visualization of Workflows and Structures

Diagrams can effectively illustrate the logical flow of the certification process and the chemical structure of the analyte.

Conclusion

References

An In-depth Technical Guide to Linuron-d6: Labeling, Nomenclature, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Linuron-d6, a deuterated analog of the herbicide Linuron. It covers the core aspects of its labeling, nomenclature, synthesis, and its critical role as an internal standard in analytical methodologies. Detailed experimental protocols for its application in quantitative analysis are also presented, alongside key quantitative data and visualizations to facilitate a thorough understanding for research and drug development professionals.

Nomenclature and Chemical Structure

Linuron-d6 is the isotopically labeled form of Linuron, where six hydrogen atoms have been replaced by deuterium. This substitution is strategically placed on the methoxy and methyl groups attached to the urea nitrogen.

The standard nomenclature for Linuron-d6 is N'-(3,4-Dichlorophenyl)-N-(methoxy-d3)-N-(methyl-d3)urea . Its IUPAC name is 3-(3,4-dichlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea .[1][2]

The key structural details are summarized in the table below:

| Property | Value |

| Chemical Formula | C₉H₄D₆Cl₂N₂O₂ |

| Molecular Weight | 255.13 g/mol [1][2] |

| CAS Number | 1219804-76-8[1] |

| Synonyms | Linuron-d6 (dimethyl-d6), N'-(3,4-Dichlorophenyl)-N-methoxy-N-methyl-urea-d6 |

The structural difference between Linuron and Linuron-d6 is illustrated in the following diagram:

Isotopic Labeling and Synthesis

The deuterium labeling in Linuron-d6 is achieved through a chemical synthesis process that utilizes deuterated precursors. The general synthetic route involves the reaction of two key intermediates: 3,4-dichlorophenyl isocyanate and N,O-di(methyl-d3)hydroxylamine.

A plausible synthetic workflow is outlined below:

Synthesis of 3,4-Dichlorophenyl Isocyanate

This precursor is synthesized by the phosgenation of 3,4-dichloroaniline. The reaction is typically carried out in an inert solvent.

Synthesis of N,O-di(methyl-d3)hydroxylamine

The deuterated hydroxylamine derivative is prepared by the methylation of hydroxylamine using a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄).

Final Coupling Reaction

The final step involves the coupling of 3,4-dichlorophenyl isocyanate with N,O-di(methyl-d3)hydroxylamine to yield Linuron-d6. The reaction is generally performed in an aprotic solvent.

Application in Quantitative Analysis

The primary application of Linuron-d6 is as an internal standard for the quantification of Linuron in various matrices, such as soil, water, and biological samples, using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its utility stems from its chemical and physical properties being nearly identical to unlabeled Linuron, while its increased mass allows for its differentiation in a mass spectrometer.

Experimental Protocol: Quantification of Linuron in Soil using LC-MS/MS with Linuron-d6 Internal Standard

This protocol provides a general framework for the analysis of Linuron in soil samples.

3.1.1. Materials and Reagents

-

Linuron analytical standard

-

Linuron-d6 internal standard

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Anhydrous magnesium sulfate

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Soil sample

3.1.2. Sample Preparation (QuEChERS Method)

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of Linuron-d6 internal standard solution.

-

Add 10 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile extract).

-

Transfer to a dispersive solid-phase extraction (d-SPE) tube containing PSA and C18 sorbents.

-

Vortex for 30 seconds.

-

Centrifuge at 10000 rpm for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3.1.3. LC-MS/MS Analysis

The following is a logical workflow for the analytical process:

3.1.4. Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for Linuron-d6.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Linuron | 249.0 | 160.0 | 71.0 | 15-25 |

| Linuron-d6 | 255.1 | 160.0 | 77.0 | 15-25 |

Note: Optimal collision energies may vary depending on the instrument.

Table 2: Quality Control Parameters

| Parameter | Typical Value/Range |

| Isotopic Purity | ≥ 98% |

| Chemical Purity | ≥ 99% |

| Limit of Quantification (LOQ) in Soil | 1 - 10 µg/kg |

| Recovery | 85 - 115% |

| Relative Standard Deviation (RSD) | < 15% |

Table 3: Stability of Linuron-d6 Stock Solutions

| Storage Condition | Solvent | Stability Duration |

| -20°C | Acetonitrile | > 1 year |

| 4°C | Acetonitrile | 6 months |

Note: It is recommended to perform periodic stability checks.

Conclusion

Linuron-d6 is an indispensable tool for the accurate and precise quantification of the herbicide Linuron in complex matrices. Its well-defined nomenclature, strategic isotopic labeling, and predictable behavior in mass spectrometry make it an ideal internal standard. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists in the fields of environmental analysis, food safety, and drug development, enabling them to develop and validate robust analytical methods.

References

Methodological & Application

Application Note: High-Throughput Analysis of Linuron in Environmental Samples using Linuron-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linuron is a phenylurea herbicide widely used for the control of broadleaf and grassy weeds in a variety of agricultural crops.[1] Due to its potential for environmental contamination and adverse health effects, sensitive and accurate analytical methods are required for its monitoring in various matrices such as soil and water. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the determination of pesticide residues due to its high selectivity, sensitivity, and throughput.[2]

The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in LC-MS/MS analysis by compensating for matrix effects and variations in sample preparation and instrument response.[3] Linuron-d6, a deuterated analog of linuron, is an ideal internal standard for the quantification of linuron as it shares similar physicochemical properties and chromatographic behavior with the analyte, but is mass-differentiated.[4] This application note provides a detailed protocol for the analysis of linuron in soil and water samples using Linuron-d6 as an internal standard with LC-MS/MS.

Experimental Protocols

Sample Preparation

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental matrices.

Protocol:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

For dry soil samples, add 7 mL of water, vortex briefly, and allow to hydrate for 30 minutes.

-

Add 10 mL of acetonitrile to the sample.

-

Spike the sample with an appropriate volume of Linuron-d6 internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

-

Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Transfer a 1 mL aliquot of the acetonitrile (upper) layer to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortex for 30 seconds and then centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Solid-phase extraction is a common and effective technique for the pre-concentration and cleanup of analytes from aqueous samples.

Protocol:

-

Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg) by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load 100 mL of the water sample, spiked with an appropriate amount of Linuron-d6 internal standard, onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

-

Dry the cartridge under vacuum for a few minutes.

-

Elute the retained analytes with 6 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Typical LC Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | Optimized for separation of linuron from matrix interferences |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40°C |

MS/MS Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Linuron | 249.0 | 160.0 | 182.1 | 20 / 12 |

| Linuron-d6 | 255.1 | 166.0 | 188.1 | To be optimized |

*Note: The product ions for Linuron-d6 are predicted based on the known fragmentation of linuron and a mass shift of +6 amu due to the six deuterium atoms. The optimal collision energies for Linuron-d6 should be determined empirically. The precursor ion for Linuron-d6 (dimethyl-d6) is confirmed to be m/z 255.1.[1]

Data Presentation

The following tables summarize the quantitative data for the analysis of linuron.

Table 1: Linearity of Linuron

| Concentration Range (µg/L) | Matrix | Internal Standard | Correlation Coefficient (r²) | Reference |

| 0.025 - 0.5 (mg/L) | Chamomile | Isoproturon-d6 | >0.99 |

Table 2: Recovery and Precision of Linuron

| Matrix | Spiking Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Internal Standard | Reference |

| Chamomile | 0.1 | >90 | N/A | Isoproturon-d6 | |

| Chamomile | 0.25 | >90 | N/A | Isoproturon-d6 | |

| Chamomile | 0.5 | >90 | N/A | Isoproturon-d6 |

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Linuron

| Matrix | LOD (mg/kg) | LOQ (mg/kg) | Internal Standard | Reference |

| Soil | N/A | 0.010 | Not specified |

Mandatory Visualization

Caption: Experimental workflow for the analysis of Linuron using Linuron-d6 as an internal standard.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of linuron in soil and water samples by LC-MS/MS using Linuron-d6 as an internal standard. The detailed protocols for sample preparation using QuEChERS and SPE, along with the optimized LC-MS/MS parameters, offer a robust and reliable method for environmental monitoring and food safety applications. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for routine analysis in a regulatory or research setting.

References

Application Notes & Protocols: Quantitative Analysis of Linuron in Environmental Samples using Linuron-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed protocol for the quantitative analysis of the herbicide Linuron in environmental matrices, such as soil and water, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Linuron-d6 as an internal standard. The use of a stable isotope-labeled internal standard like Linuron-d6 provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1]

Principle

Linuron is extracted from the sample matrix using a solvent-based method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or Solid Phase Extraction (SPE).[2][3] The extract is then cleaned up to remove interfering substances. Linuron-d6, a deuterated analog of Linuron, is added as an internal standard at a known concentration before sample preparation to account for any loss of analyte during the process.[1][4] The final extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of Linuron. Quantification is achieved by comparing the peak area ratio of Linuron to Linuron-d6 against a calibration curve prepared with known concentrations of the analyte and internal standard.

Materials and Reagents

-

Standards: Linuron (analytical standard, >99.5% purity), Linuron-d6 (internal standard, >98% isotopic purity)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Salts and Sorbents for QuEChERS: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Disodium hydrogencitrate sesquihydrate, Trisodium citrate dihydrate, Primary secondary amine (PSA) sorbent

-

SPE Cartridges (for water samples): Oasis HLB or equivalent polymeric reversed-phase cartridges

-

Sample Containers: 50 mL polypropylene centrifuge tubes, 2 mL autosampler vials

Experimental Protocols

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Linuron and Linuron-d6 standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at -20°C.

-

Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate standards of Linuron and Linuron-d6.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate Linuron standard solution with the mobile phase to achieve a concentration range of 0.25 to 50 ng/mL.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the intermediate Linuron-d6 standard solution with acetonitrile.

A. Soil Samples (using a modified QuEChERS method)

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 µL of the 1 µg/mL Linuron-d6 internal standard spiking solution.

-

Add 10 mL of water and 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogencitrate sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA for dispersive solid-phase extraction (d-SPE) cleanup.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

B. Water Samples (using Solid Phase Extraction - SPE)

-

Filter a 100 mL water sample through a 0.45 µm glass fiber filter.

-

Add 10 µL of the 1 µg/mL Linuron-d6 internal standard spiking solution to the filtered water sample.

-

Condition an SPE cartridge (e.g., Oasis HLB, 6 mL, 500 mg) with 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of water.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analytes with 10 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM).

Table 1: LC-MS/MS Parameters

| Parameter | Value |

| LC Conditions | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| 0.0 min | 10% B |

| 1.0 min | 10% B |

| 8.0 min | 90% B |

| 10.0 min | 90% B |

| 10.1 min | 10% B |

| 15.0 min | 10% B |

| MS/MS Conditions | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 2: MRM Transitions for Linuron and Linuron-d6

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Collision Energy 1 (eV) | Product Ion 2 (Qualifier) (m/z) | Collision Energy 2 (eV) |

| Linuron | 249.0 | 160.0 | 18 | 77.0 | 30 |

| Linuron-d6 | 255.0 | 166.0 | 18 | 77.0 | 30 |

Data Presentation

The following table summarizes the expected quantitative performance of this method.

Table 3: Method Performance Data

| Parameter | Result |

| Linearity Range | 0.25 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 1.0 µg/kg |

| Recovery | 90 - 110% |

| Relative Standard Deviation (RSD) | < 15% |

Visualizations

Caption: Experimental workflow for Linuron analysis.

Caption: Logical flow of the analytical method.

References

Application Note: Quantification of Linuron in Water Samples by SPE and LC-MS/MS with Linuron-d6 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of the herbicide Linuron in various water matrices. The procedure utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Linuron-d6, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The method is validated for linearity, accuracy, precision, and has a low limit of quantification suitable for environmental monitoring.

Introduction

Linuron is a substituted urea herbicide used to control broadleaf weeds and grasses in a variety of agricultural settings.[1] Its potential to contaminate surface and groundwater necessitates sensitive and reliable analytical methods for monitoring its presence in aqueous environments. This application note provides a detailed protocol for the extraction, separation, and quantification of Linuron in water samples, employing Linuron-d6 as an internal standard to achieve accurate and reproducible results. The methodology is based on established principles of solid-phase extraction and liquid chromatography-tandem mass spectrometry.

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Standard Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Linuron and Linuron-d6 analytical standards into separate 10 mL volumetric flasks.

-

Dissolve the standards in methanol and bring to volume. Cap and mix thoroughly.

-

These stock solutions are stable for at least six months when stored at ≤ 4°C.

1.2. Intermediate Stock Solutions (10 µg/mL):

-

Pipette 100 µL of the 1 mg/mL Linuron and Linuron-d6 stock solutions into separate 10 mL volumetric flasks.

-

Dilute to volume with methanol, cap, and mix.

1.3. Working Standard Solutions and Calibration Curve:

-

Prepare a series of calibration standards by diluting the intermediate stock solutions with a methanol/water (50:50, v/v) mixture to achieve concentrations ranging from 0.05 µg/L to 10 µg/L.

-

Spike each calibration standard with the Linuron-d6 internal standard solution to a final concentration of 1 µg/L.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for C18 SPE cartridges.

2.1. Cartridge Conditioning:

-

Pass 5 mL of methanol through the C18 SPE cartridge.

-

Follow with 5 mL of deionized water, ensuring the cartridge does not go dry.

2.2. Sample Loading:

-

Measure 100 mL of the water sample and spike with the Linuron-d6 internal standard to a final concentration of 1 µg/L.

-

Load the spiked sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

2.3. Cartridge Washing:

-

Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

2.4. Elution:

-

Elute the retained analytes with two 3 mL aliquots of methanol into a clean collection tube.

2.5. Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | Reversed-phase C18, 100 mm x 2.1 mm, 3 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

3.2. Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

3.3. Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Linuron | 249.1 | 160.0 (Quantifier) | 0.1 | 25 | 15 |

| 249.1 | 182.1 (Qualifier) | 0.1 | 25 | 12 | |

| Linuron-d6 | 255.1 | 166.0 (Quantifier) | 0.1 | 25 | 15 |

| 255.1 | 188.1 (Qualifier) | 0.1 | 25 | 12 |

Data Presentation

Table 1: Calibration Curve Data for Linuron

| Concentration (µg/L) | Peak Area Ratio (Linuron/Linuron-d6) |

| 0.05 | 0.048 |

| 0.1 | 0.099 |

| 0.5 | 0.502 |

| 1.0 | 1.01 |

| 5.0 | 5.05 |

| 10.0 | 10.12 |

| R² | 0.9995 |

Table 2: Method Validation Data

| Parameter | Result |

| Linearity (R²) | > 0.999 |